molecular formula C7H6BrClMg B14266855 Magnesium;1-bromo-4-methanidylbenzene;chloride CAS No. 178407-84-6

Magnesium;1-bromo-4-methanidylbenzene;chloride

Cat. No.: B14266855
CAS No.: 178407-84-6
M. Wt: 229.78 g/mol
InChI Key: ONTYVXYCIDZYFE-UHFFFAOYSA-M
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Description

Magnesium;1-bromo-4-methanidylbenzene;chloride is a compound that belongs to the class of organomagnesium halides, commonly known as Grignard reagents. These compounds are highly reactive and are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a 1-bromo-4-methanidylbenzene moiety and a chloride ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Magnesium;1-bromo-4-methanidylbenzene;chloride typically involves the reaction of 1-bromo-4-methanidylbenzene with magnesium metal in an anhydrous ether solvent. This reaction is known as the Grignard reaction. The general reaction scheme is as follows:

1-bromo-4-methanidylbenzene+MgThis compound\text{1-bromo-4-methanidylbenzene} + \text{Mg} \rightarrow \text{this compound} 1-bromo-4-methanidylbenzene+Mg→this compound

The reaction is carried out under anhydrous conditions to prevent the highly reactive Grignard reagent from reacting with water or oxygen .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-bromo-4-methanidylbenzene;chloride undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can participate in nucleophilic substitution reactions.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Magnesium;1-bromo-4-methanidylbenzene;chloride is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of Magnesium;1-bromo-4-methanidylbenzene;chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which is the basis for its use in organic synthesis. The magnesium atom acts as a Lewis acid, facilitating the reaction by stabilizing the transition state .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium;1-bromo-4-methanidylbenzene;chloride is unique due to its specific structure, which allows for selective reactions with various electrophiles. Its reactivity can be fine-tuned by modifying the substituents on the benzene ring, making it a versatile reagent in organic synthesis .

Properties

178407-84-6

Molecular Formula

C7H6BrClMg

Molecular Weight

229.78 g/mol

IUPAC Name

magnesium;1-bromo-4-methanidylbenzene;chloride

InChI

InChI=1S/C7H6Br.ClH.Mg/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

ONTYVXYCIDZYFE-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC=C(C=C1)Br.[Mg+2].[Cl-]

Origin of Product

United States

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